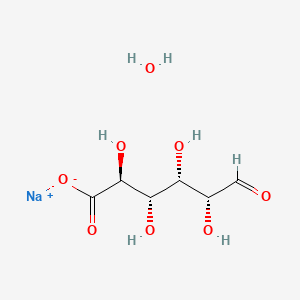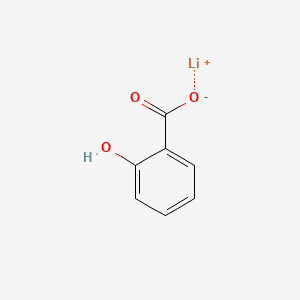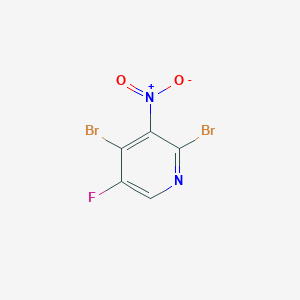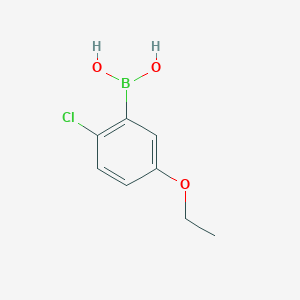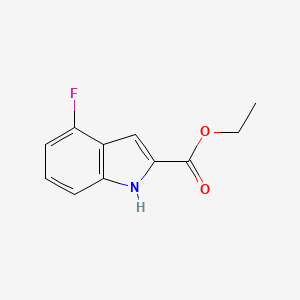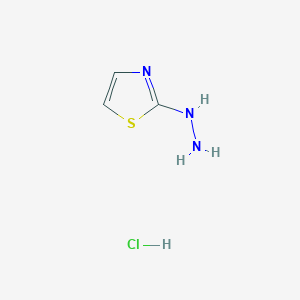
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide), also known as (Me5Cp)2Mg, Bis (pentamethylcyclopentadienyl)magnesium (II), Bis (1, 2, 3, 4, 5-pentamethyl-2, 4-cyclopentadien-1-yl)magnesium, Magnesocene, decamethyl-, is a complex compound of magnesium . It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H30Mg, and its molecular weight is 294.8 g/mol.Aplicaciones Científicas De Investigación
-
Biochemistry and Health
- Magnesium plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes .
- It is required for energy production, oxidative phosphorylation, and glycolysis, among others .
- Magnesium contributes to the structural development of bone .
- It is required for the synthesis of DNA, RNA, and the antioxidant glutathione .
- Magnesium also plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction and muscle contraction including normal heart rhythm .
-
Bone Regeneration
-
Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes
- Magnesium Pincer Complexes have been used in the catalytic semihydrogenation of alkynes and hydrogenation of alkenes .
- This process provides Z-alkenes and alkanes as products, respectively, with excellent yields and selectivities .
- The study not only provides a new approach for the semihydrogenation of alkynes and hydrogenation of alkenes catalyzed by magnesium but also offers opportunities for the hydrogenation of other compounds catalyzed by main-group metal complexes .
-
Organic Chemistry and Pharmaceuticals
-
Energy Consumption and Carbon Dioxide Emission
-
Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes
- Magnesium Pincer Complexes have been used in the catalytic semihydrogenation of alkynes and hydrogenation of alkenes .
- This process provides Z-alkenes and alkanes as products, respectively, with excellent yields and selectivities .
- The study not only provides a new approach for the semihydrogenation of alkynes and hydrogenation of alkenes catalyzed by magnesium but also offers opportunities for the hydrogenation of other compounds catalyzed by main-group metal complexes .
-
Magnesium Ion-Conducting Gel Polymer Electrolytes
Safety And Hazards
Propiedades
Número CAS |
74507-64-5 |
|---|---|
Nombre del producto |
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) |
Fórmula molecular |
C20H30Mg |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



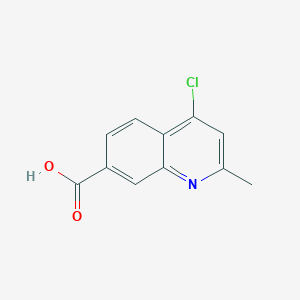
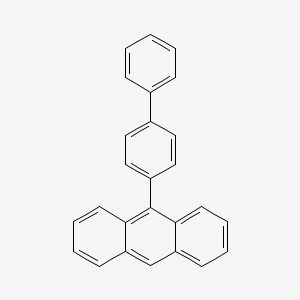
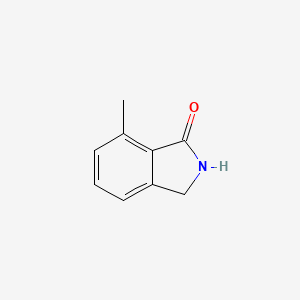
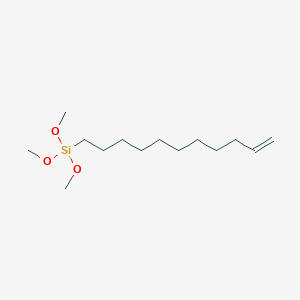
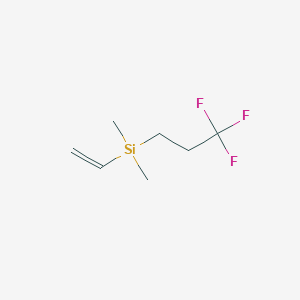
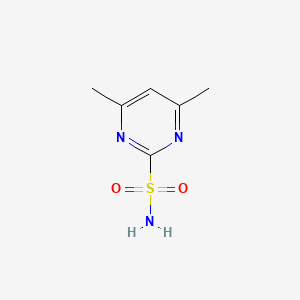
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
